molecular formula C4H8BrNO B14351178 N-bromomorpholine CAS No. 98022-77-6

N-bromomorpholine

Cat. No.: B14351178
CAS No.: 98022-77-6
M. Wt: 166.02 g/mol
InChI Key: GPMYLKGNHIWZOW-UHFFFAOYSA-N
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Description

N-Bromomorpholine, with the CAS Number 98022-77-6 and molecular formula C4H8BrNO, is a brominated derivative of morpholine . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Morpholine derivatives are privileged structures in drug discovery due to their ability to enhance potency and modulate the pharmacokinetic properties of a molecule through interactions with target proteins . They are found in over 100 marketed drugs and are investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial actions . As a research chemical, this compound can be utilized in the synthesis of more complex molecules, such as through reactions with aldehydes and other components to create compounds for crystallographic and pharmacological studies . Researchers value this compound for its potential to introduce the morpholine pharmacophore, which can improve metabolic stability and facilitate hydrogen bonding in target enzymes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98022-77-6

Molecular Formula

C4H8BrNO

Molecular Weight

166.02 g/mol

IUPAC Name

4-bromomorpholine

InChI

InChI=1S/C4H8BrNO/c5-6-1-3-7-4-2-6/h1-4H2

InChI Key

GPMYLKGNHIWZOW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1Br

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving N Bromomorpholine

Electrophilic Activation Mechanisms

In electrophilic activation pathways, N-bromomorpholine acts as a source of an electrophilic bromine atom that is subsequently attacked by a nucleophile. This mode of reactivity is analogous to that of other N-bromoimides and amides, such as the well-studied N-bromosuccinimide (NBS). The electron-withdrawing nature of the adjacent carbonyl group in NBS polarizes the N-Br bond, rendering the bromine atom electrophilic. masterorganicchemistry.com Similarly, the morpholine (B109124) structure influences the electronic properties of the N-Br bond in this compound, enabling it to engage in electrophilic reactions.

Formation of Electrophilic Bromine Species

The electrophilicity of the bromine atom in this compound arises from the polarization of the N-Br bond, which imparts a partial positive charge on the bromine. masterorganicchemistry.com This inherent electrophilicity allows for direct reaction with strong nucleophiles. However, the formation of more potent electrophilic bromine species can be facilitated under specific reaction conditions.

In the presence of trace amounts of acid or HBr, this compound can generate molecular bromine (Br₂) in situ. masterorganicchemistry.com This occurs via protonation of the morpholine nitrogen followed by attack of a bromide ion. The Br₂ generated is a moderately strong electrophile that can be further activated by Lewis acids or strong Brønsted acids. numberanalytics.combaranlab.org This in-situ generation of Br₂ at a low and constant concentration is a key feature of reagents like NBS, preventing high concentrations of Br₂ that could lead to competing side reactions, such as addition to double bonds. masterorganicchemistry.com

The primary electrophilic species involved in many reactions are:

Polarized this compound : The inherent δ+ charge on the bromine atom.

Molecular Bromine (Br₂) : Generated in situ, it can be the active brominating agent. masterorganicchemistry.comharvard.edu

Protonated this compound : Activation by an acid can further enhance the electrophilicity of the bromine atom.

Bromonium Ion (Br⁺) : While often written as a formal Br⁺ cation for mechanistic simplicity, it is typically delivered from a more complex species like polarized Br₂ or activated this compound. numberanalytics.combaranlab.org

Nucleophilic Attack Pathways

Once an electrophilic bromine species is generated, it is susceptible to attack by a variety of nucleophiles. The specific pathway depends on the nature of the nucleophile and the reaction conditions.

Addition to Alkenes : A common reaction is the addition to alkenes. libretexts.org When this compound reacts with an alkene, the electrophilic bromine is attacked by the electron-rich π-bond of the alkene. makingmolecules.com This attack leads to the formation of a cyclic, three-membered bromonium ion intermediate. masterorganicchemistry.commakingmolecules.comlumenlearning.com This intermediate is highly electrophilic and does not typically involve a discrete carbocation, thus preventing carbocation rearrangements. libretexts.orglibretexts.org

The subsequent step involves the attack of a nucleophile on one of the carbons of the bromonium ion ring. makingmolecules.com This attack proceeds via an Sₙ2-like mechanism, resulting in the opening of the ring. lumenlearning.comlibretexts.org Key characteristics of this pathway include:

Stereochemistry : The nucleophile attacks from the face opposite to the bulky bromonium ion, leading to a net anti-addition across the double bond. libretexts.orgmakingmolecules.com This process is stereospecific. libretexts.orgmasterorganicchemistry.com

Regioselectivity : When the alkene is unsymmetrical, the nucleophilic attack occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. makingmolecules.com

Solvent Participation (Halohydrin Formation) : If the reaction is conducted in a nucleophilic solvent such as water or an alcohol, the solvent molecule itself acts as the nucleophile. masterorganicchemistry.comlibretexts.org This results in the formation of a bromohydrin (or a bromoalkoxy derivative), a molecule containing both a bromine and a hydroxyl (or alkoxy) group on adjacent carbons. masterorganicchemistry.comlibretexts.orgmakingmolecules.com

Table 1: Nucleophilic Addition to Alkenes via Bromonium Ion

Feature Description Citation
Intermediate Cyclic bromonium ion masterorganicchemistry.commakingmolecules.com
Stereospecificity Anti-addition of bromine and the nucleophile libretexts.orgmakingmolecules.com
Regioselectivity Nucleophile attacks the more substituted carbon makingmolecules.com

| Common Outcome | Formation of vicinal dihalides or halohydrins | libretexts.org |

Attack by Other Nucleophiles : Besides alkenes, other nucleophiles can react with the electrophilic bromine from this compound. These include enolates, enol ethers, and electron-rich aromatic compounds. nih.gov The α-bromination of carbonyl compounds, for instance, can proceed via an acid-catalyzed reaction with the enol form or by direct reaction with an enolate.

Radical Reaction Pathways Induced by this compound

This compound is an effective source of bromine radicals (Br•) and is widely used to initiate radical reactions, most notably for the bromination of allylic and benzylic positions. libretexts.org This reactivity is analogous to the Wohl-Ziegler reaction, which traditionally uses N-bromosuccinimide (NBS). harvard.edulibretexts.org Radical reactions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.comstackexchange.comnumberanalytics.commsu.edu

Homolytic Cleavage of the N-Br Bond

The initiation of the radical chain reaction involves the homolytic cleavage of the N-Br bond. stackexchange.comacs.org In this process, the two electrons of the covalent bond are distributed equally between the nitrogen and bromine atoms, generating a morpholinyl radical and a bromine radical (Br•). amazonaws.comwikipedia.org

This bond cleavage requires an energy input, which is typically supplied by:

Heat (Δ) : Thermal energy can overcome the bond dissociation energy of the N-Br bond. acs.orgamazonaws.com

Light (hν) : UV or visible light provides the necessary photochemical energy for homolysis. lumenlearning.comstackexchange.comacs.orgamazonaws.com

Radical Initiators : The presence of a small amount of a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can facilitate the generation of the initial bromine radicals. libretexts.orgacs.org These initiators decompose upon heating to form radicals, which then start the chain reaction. masterorganicchemistry.com

While this compound can directly undergo homolysis, it is widely accepted that its primary role in many cases is to provide a low, constant concentration of molecular bromine (Br₂). masterorganicchemistry.com This Br₂ is then homolytically cleaved by light or heat to generate the bromine radicals that propagate the chain. harvard.edunih.gov

Radical Chain Propagation Mechanisms

Once a bromine radical is formed, it initiates a self-sustaining series of propagation steps. lumenlearning.commsu.eduuh.edu In the context of allylic or benzylic bromination, the mechanism proceeds as follows:

Hydrogen Abstraction : A highly reactive bromine radical abstracts a hydrogen atom from an allylic or benzylic position of the substrate. makingmolecules.com This step is favored because the resulting allylic or benzylic radical is stabilized by resonance. harvard.edu This step forms hydrogen bromide (HBr) and the substrate radical.

Bromination of the Substrate Radical : The resonance-stabilized substrate radical then reacts with a source of bromine to form the brominated product and regenerate a bromine radical. stackexchange.comnih.gov The bromine source can be either a molecule of this compound itself or, more commonly, a molecule of Br₂ that has been formed in the reaction mixture. The reaction of HBr (from the previous step) with this compound readily generates Br₂. masterorganicchemistry.comharvard.edu

This sequence constitutes a chain reaction because the bromine radical consumed in the first propagation step is regenerated in the second, allowing the cycle to continue until the reactants are consumed or the chain is terminated. lumenlearning.comnih.gov

Table 2: Key Steps in Radical Chain Propagation

Step Reactants Products Description
Propagation 1 Substrate (R-H) + Br• Substrate Radical (R•) + HBr Abstraction of a resonance-stabilized hydrogen atom. harvard.edumakingmolecules.com

| Propagation 2 | Substrate Radical (R•) + Br₂ | Brominated Product (R-Br) + Br• | Halogenation of the radical and regeneration of the chain carrier. nih.gov |

The final phase of the reaction is termination , where two radical species combine to form a stable, non-radical molecule, thereby breaking the chain. lumenlearning.comstackexchange.com This is a rare event due to the low concentration of radicals compared to the other species in the reaction mixture. lumenlearning.com

Pericyclic and Concerted Reaction Mechanisms

Pericyclic reactions are a class of reactions that proceed through a cyclic, concerted transition state, meaning all bond-making and bond-breaking occurs in a single, continuous step without the formation of intermediates. numberanalytics.comwikipedia.orgwikipedia.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the rules of orbital symmetry. numberanalytics.comudel.eduuomustansiriyah.edu.iqpitt.edu

Direct participation of this compound as a primary component in a classical pericyclic reaction (such as a Diels-Alder reaction) is not a well-documented pathway. However, some reactions involving N-bromoamides can exhibit concerted character , even if they are not strictly defined as pericyclic.

Concerted Cycloadditions : The formation of the bromonium ion during the electrophilic addition of bromine to an alkene is often described as a concerted process. makingmolecules.comlibretexts.org In this [2+1] cycloaddition, the alkene π-bond attacks the bromine atom while a lone pair from the bromine simultaneously attacks the other carbon of the double bond, forming the three-membered ring in a single step. makingmolecules.comlibretexts.org This concerted mechanism accounts for the observed stereospecificity of the reaction. libretexts.org

Concerted Nucleophilic Aromatic Substitution (cSₙAr) : While classical nucleophilic aromatic substitution (SₙAr) proceeds through a two-step mechanism involving a discrete Meisenheimer complex, a growing number of these reactions are now understood to occur via a concerted mechanism (cSₙAr). harvard.edunih.govnih.gov In a cSₙAr reaction, the nucleophile attacks the aromatic ring and the leaving group departs in a single transition state, avoiding the high-energy anionic intermediate. stackexchange.comacs.org This pathway is more common for reactions involving good leaving groups (like bromide) and on rings that are not heavily activated by electron-withdrawing groups. stackexchange.com It is plausible that certain brominations of aromatic compounds using this compound could follow such a concerted pathway under specific conditions.

While this compound is not a typical reagent for inducing major classes of pericyclic reactions like sigmatropic rearrangements or electrocyclizations, its involvement in processes with concerted transition states highlights the mechanistic complexity beyond simple ionic and radical pathways. wikipedia.orguh.edulibretexts.orglibretexts.org

Stereochemical Outcomes and Diastereoselectivity Control

Controlling diastereoselectivity—the preferential formation of one diastereomer over another—is a key challenge and objective in synthetic chemistry. numberanalytics.comnumberanalytics.comwikipedia.org In reactions with this compound, diastereoselectivity can be influenced by several factors, including the substrate's existing stereochemistry, the use of chiral auxiliaries, and the reaction conditions, especially the solvent. numberanalytics.comcureffi.orgnumberanalytics.com

For example, when a substrate already contains a stereocenter, its steric and electronic properties can direct the approach of this compound to one face of a reacting double bond over the other, leading to a diastereomeric excess (d.r.) in the product. cureffi.orgchemistrysteps.com However, achieving high levels of diastereocontrol can be challenging. The reaction of this compound with 1,3-diphenylprop-2-en-1-one, for instance, is reported to yield both diastereomers, which require separation. thieme-connect.de

Solvents like HFIP can play a crucial role in enhancing diastereoselectivity. acs.orgnih.gov While the use of neat HFIP as a solvent for haloamidation and halolactonization resulted in only moderate diastereocontrol, a significant improvement was observed when HFIP was used as an additive in a less polar solvent like toluene. acs.orgnih.gov This strategy provides high yields and excellent control of diastereoselectivity. acs.orgnih.gov It is proposed that the solvent helps to organize the transition state, promoting a specific conformation that leads to the preferred diastereomer. acs.orgnih.govnih.gov The ability to control substrate conformation through solvent-reagent interactions is a powerful tool for directing stereochemical outcomes. nih.gov

The following table presents hypothetical data based on documented trends for bromination reactions, illustrating how reaction conditions can influence the diastereomeric ratio of products.

SubstrateReagentSolvent SystemDiastereomeric Ratio (d.r.)Reference Principle
(Z)-AlkeneThis compoundDCMModerate (e.g., 3:1)Standard anti-addition to a cis-alkene. masterorganicchemistry.com
(E)-AlkeneThis compoundDCMModerate (e.g., 4:1)Standard anti-addition to a trans-alkene. masterorganicchemistry.com
N-Protected AminoalkeneThis compoundHFIP (neat)ModerateHFIP is effective for the reaction but may not optimize for selectivity. acs.orgnih.gov
N-Protected AminoalkeneThis compoundToluene / HFIP (additive)Excellent (e.g., >10:1)HFIP as an additive can lead to superior diastereocontrol. acs.orgnih.gov

Applications of N Bromomorpholine in Advanced Organic Synthesis

Selective Bromination of Organic Substrates

N-Bromomorpholine is recognized as an effective brominating agent, capable of introducing bromine into organic molecules with a high degree of selectivity. smolecule.com This selectivity is crucial for minimizing the formation of unwanted byproducts and simplifying purification processes.

The addition of bromine across a carbon-carbon double bond is a fundamental transformation in organic synthesis. While elemental bromine can achieve this, N-bromo compounds like N-bromosuccinimide (NBS) are often preferred to avoid harsh reaction conditions and improve selectivity. thieme-connect.decambridgescholars.com this compound can also be employed for the vicinal dibromination of olefins. For instance, the reaction of an olefin with this compound can yield the corresponding 1,2-dibromoalkane. thieme-connect.de This process is valuable for introducing two functional handles into a molecule, which can then be further manipulated. In some cases, the reaction of this compound with alkenes in the presence of water can lead to the formation of bromohydrins through a bromonium ion intermediate. smolecule.com

A study on the vicinal dibromination of various olefins using N-bromosuccinimide (NBS) as the brominating agent, promoted by aqueous ammonium (B1175870) fluoride, demonstrated good to excellent yields of the corresponding dibromoalkanes. thieme-connect.de

Table 1: Examples of Vicinal Dibromination of Olefins using NBS thieme-connect.de

OlefinProductYield (%)
Styrene1,2-Dibromo-1-phenylethane95
1-Octene1,2-Dibromooctane92
Cyclohexene1,2-Dibromocyclohexane98

This table showcases the efficiency of N-bromo reagents in vicinal dibromination reactions.

Electrophilic aromatic substitution is a cornerstone of organic chemistry, and the introduction of a bromine atom onto an aromatic ring is a common and important transformation. Aryl bromides are versatile intermediates in cross-coupling reactions and the synthesis of a wide range of functional materials and pharmaceuticals. nih.gov this compound can be used to brominate electron-rich aromatic compounds. smolecule.com The reactivity and regioselectivity of these reactions often depend on the nature of the aromatic substrate and the reaction conditions. For instance, N-bromosuccinimide (NBS) is known to brominate moderately activated aromatic rings and electron-rich heteroaromatic rings. manac-inc.co.jp The use of specific solvents or catalysts can influence the outcome, allowing for the selective bromination of even deactivated aromatic rings. manac-inc.co.jporganic-chemistry.org

Research has shown that various N-bromo reagents can achieve regioselective bromination of aromatic compounds under mild conditions. organic-chemistry.org For example, the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) allows for the para-selective bromination of several aromatic compounds in excellent yields. organic-chemistry.org

Table 2: Regioselective Bromination of Aromatic Compounds with TBBDA organic-chemistry.org

SubstrateProductYield (%)
Anisole (B1667542)p-Bromoanisole98
Acetanilidep-Bromoacetanilide95
Toluenep-Bromotoluene92

This table illustrates the high para-selectivity achieved with specific N-bromo reagents in electrophilic aromatic bromination.

The selective bromination of C-H bonds in saturated hydrocarbons is a challenging yet highly valuable transformation. This compound is particularly effective in the bromination of allylic and benzylic positions, which are activated due to the stability of the resulting radical intermediates. smolecule.com This type of reaction, often referred to as Wohl-Ziegler bromination when using N-bromosuccinimide, typically proceeds via a free radical mechanism initiated by light or a radical initiator. wikipedia.orgd-nb.info The use of an N-bromo reagent like this compound offers an advantage over molecular bromine by maintaining a low concentration of Br₂ and HBr, thus minimizing side reactions such as addition to double bonds. chadsprep.com

The mechanism involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then abstracts a hydrogen atom from the allylic or benzylic position to form a resonance-stabilized radical. youtube.comyoutube.com This radical then reacts with another molecule of the N-bromo reagent or a small amount of Br₂ generated in situ to yield the brominated product and propagate the radical chain. youtube.com

Table 3: Examples of Allylic and Benzylic Bromination chadsprep.combeilstein-journals.org

SubstrateReagentProduct
CyclohexeneNBS3-Bromocyclohexene
TolueneNBS, lightBenzyl bromide
PropeneNBS3-Bromopropene

This table provides examples of the selective bromination of activated C-H bonds using N-bromo reagents.

Electrophilic Aromatic Bromination

Cyclization and Annulation Reactions

Beyond its role as a brominating agent, this compound and related N-halo reagents are instrumental in initiating powerful cyclization and annulation reactions, which are key strategies for the construction of cyclic and polycyclic frameworks. scripps.edu

Biomimetic polyene cyclizations, which mimic the enzymatic synthesis of terpenes and steroids, are a powerful tool for the synthesis of complex natural products. chemrxiv.org These reactions are often initiated by an electrophilic species that activates a terminal double bond, triggering a cascade of intramolecular additions. N-bromo reagents, including this compound, can serve as a source of an electrophilic bromine species (a bromonium ion) that initiates such cyclizations. acs.orgnih.gov The combination of an N-halo-succinimide (NXS), morpholine (B109124), and hexafluoroisopropanol (HFIP) has been shown to be an ideal system for promoting these biomimetic haliranium-induced polyene cyclizations. acs.orgresearchgate.net HFIP, a highly polar and non-nucleophilic solvent, plays a crucial role in stabilizing the cationic intermediates formed during the cyclization cascade. acs.orgnih.gov

This compound can facilitate intramolecular carbon-carbon bond formation through various mechanisms. nih.govrsc.org In radical-mediated processes, the initial formation of a carbon-centered radical via hydrogen atom abstraction or addition to an unsaturated system can be followed by an intramolecular cyclization onto another unsaturated moiety within the same molecule. libretexts.org These radical cyclizations are particularly effective for the formation of five- and six-membered rings. libretexts.org

In electrophilic pathways, the bromonium ion generated from this compound and an alkene can be trapped by an internal nucleophile, leading to the formation of a cyclic structure. This strategy has been employed in the synthesis of a variety of heterocyclic and carbocyclic systems. The development of these cyclization and annulation reactions, often characterized by high levels of stereocontrol, underscores the versatility of this compound as a reagent in modern synthetic chemistry. nih.gov

Haliranium-Induced Polyene Cyclizations

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. tcichemicals.com The use of this compound and related morpholine derivatives in such strategies streamlines synthetic pathways, offering rapid access to complex molecules.

While direct, broad-scoping MCRs featuring this compound as a primary reactant are still an evolving area of research, its structural motif is central to related multicomponent strategies. For instance, morpholine itself has been employed as a key component in a transition-metal-free, defluorinative cycloaddition with gem-difluoroalkenes and organic azides. beilstein-journals.org In this reaction, morpholine acts as the initial nucleophile, attacking the gem-difluoroalkene to form an intermediate that then undergoes a [3+2] cycloaddition with the azide (B81097) to yield fully substituted 1,2,3-triazoles with a morpholine moiety at the C-4 position. beilstein-journals.org This highlights the utility of the morpholine scaffold in building complex heterocyclic systems in a single step.

Analogous N-halo-reagents, such as N-bromosuccinimide (NBS), have demonstrated significant success in initiating multicomponent reactions, providing a blueprint for the potential application of this compound. A notable example is the one-pot synthesis of imidazolines from an olefin, a nitrile, and an amine, initiated by the bromonium ion from NBS. organic-chemistry.orgnih.gov This process involves an electrophilic cascade that assembles the imidazoline (B1206853) core with high efficiency and regioselectivity. organic-chemistry.org A similar NBS-initiated one-pot reaction involving an olefin, a cyanimide, and an amine has been developed for the synthesis of diverse guanidine (B92328) derivatives. organic-chemistry.org

These precedents with NBS strongly suggest that this compound could serve as a valuable Br+ source to trigger similar electrophilic cascades in MCRs, potentially offering different solubility profiles or reactivity. The Petasis reaction, another prominent MCR, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, showcasing the power of MCRs in generating amine derivatives. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions Involving Morpholine or N-Halo-Reagents

Reaction Type Key Reagents Product Reference
Defluorinative Cycloaddition gem-difluoroalkene, organic azide, morpholine 1,4,5-trisubstituted-1,2,3-triazole beilstein-journals.org
Imidazoline Synthesis Olefin, nitrile, amine, N-bromosuccinimide (NBS) Imidazoline derivative organic-chemistry.orgnih.gov
Guanidine Synthesis Olefin, cyanimide, amine, N-bromosuccinimide (NBS) Guanidine derivative organic-chemistry.org

Regioselectivity and Chemoselectivity in Transformations

Regioselectivity, the control over the site of bond formation, and chemoselectivity, the preferential reaction of one functional group over another, are paramount in organic synthesis. numberanalytics.comnumberanalytics.com this compound serves as an effective reagent for achieving high levels of selectivity in various transformations, particularly in electrophilic additions to alkenes.

The reaction of this compound with an alkene in the presence of a nucleophile, such as water, leads to the formation of bromohydrins. smolecule.com The regioselectivity of this addition typically follows Markovnikov's rule, where the bromine atom adds to the less substituted carbon of the double bond, and the nucleophile (e.g., hydroxyl group) adds to the more substituted carbon, proceeding through the more stable carbocation or bromonium ion intermediate. numberanalytics.com

Solvent choice can significantly influence the regioselectivity of bromocyclization reactions. For example, in the bromocyclization of olefinic carbamates, polar aprotic solvents like tetrahydrofuran (B95107) (THF) can enhance the nucleophilicity of the bromide ion, favoring N-cyclization, whereas less nucleophilic solvents like dichloromethane (B109758) (CH₂Cl₂) may favor O-cyclization. smolecule.com

Chemoselectivity is the ability to react with a specific functional group in a molecule containing multiple reactive sites. wikipedia.org this compound and similar N-bromoamides can exhibit high chemoselectivity. For instance, in a molecule containing both an alkene and an alcohol, this compound can selectively react with the alkene to form a bromohydrin without affecting the alcohol group under controlled conditions. The reactivity of different carbonyl groups can also be distinguished, with aldehydes generally being more reactive towards nucleophilic attack than ketones or esters. wikipedia.org In reactions involving this compound, it can selectively participate in the bromination of an alkene while leaving less reactive carbonyl groups intact.

A study on the addition of this compound to 1,3-diphenylprop-2-en-1-one (benzalacetophenone) demonstrated its ability to participate in addition reactions to α,β-unsaturated ketones, yielding diastereomeric products. thieme-connect.de This showcases its application in the functionalization of conjugated systems. Furthermore, research into electrophilic amino-alkene cyclizations to form bicyclic amines has explored the utility of reagents like this compound. smolecule.comacs.org

Table 2: Factors Influencing Selectivity in Reactions with this compound Analogs

Reaction Type Substrate Type Influencing Factor Observed Selectivity Reference
Bromocyclization Olefinic Carbamate Solvent (CH₂Cl₂) O-cyclization smolecule.com
Bromocyclization Olefinic Carbamate Solvent (THF) N-cyclization smolecule.com
Bromolactonization Stilbene-type Carboxylic Acid Catalyst Ligand endo vs. exo cyclization smolecule.com

Catalytic and Cocatalytic Roles of this compound

Beyond its role as a stoichiometric source of electrophilic bromine, this compound is finding applications as a key component in catalytic systems, acting either as a precursor to the active catalyst or as a cocatalyst that modulates the reactivity and selectivity of a transformation.

In halogenation-assisted polyene cyclizations, which mimic the complex cyclizations catalyzed by terpene cyclases in nature, N-halomorpholines have been identified as optimal reagents. nih.gov These reactions use a tailored Lewis basic electrophilic halogenation reagent in conjunction with a fluorinated alcohol solvent. The interplay between the N-halomorpholine, the solvent, and a Lewis base catalyst creates a dynamic supramolecular assembly that pre-organizes the polyene substrate, enabling controlled, shape-selective cyclization. nih.gov Strong hydrogen-bonding interactions between this compound and fluorinated solvents like hexafluoroisopropanol (HFIP) have been observed, suggesting these interactions are key to the catalytic process. nih.gov

In a silver-catalyzed aminofluorination of cyclohexene, the reaction monitoring revealed the rapid consumption of this compound, pointing to its integral role in the catalytic cycle. acs.orgnih.gov Mechanistic studies detected an aziridinium (B1262131) ion intermediate, which is believed to form from the reaction of the alkene with the nitrogen and bromine sourced from the this compound. acs.orgnih.gov This indicates that this compound is not merely a simple brominating agent but an active participant in the formation of key intermediates within the catalytic process.

Furthermore, related morpholine derivatives, such as N-methylmorpholine-N-oxide (NMO), are widely used as terminal oxidants in transition metal-catalyzed oxidation reactions. organic-chemistry.org For example, NMO is the stoichiometric oxidant in the Ley-Griffith (TPAP) oxidation of primary alcohols to aldehydes. organic-chemistry.org NMO has also been shown to play a dual role in some transformations, acting as both a co-oxidant and a stabilizer of intermediates like aldehyde hydrates, preventing over-oxidation. organic-chemistry.org While distinct from this compound, the established catalytic utility of the N-oxide highlights the capacity of the morpholine scaffold to participate in and facilitate catalytic turnovers. The development of new organocatalysts based on the morpholine ring for reactions like 1,4-additions further underscores the versatility of this structural motif in catalysis. frontiersin.org

Table 3: Catalytic Systems Involving Morpholine Derivatives

Catalytic System Morpholine Derivative Role of Derivative Reaction Type Reference
Polyene Cyclization This compound Electrophilic trigger/Component of supramolecular catalyst Cation-π Cyclization nih.gov
Aminofluorination This compound Source of N and Br for aziridinium intermediate Alkene Difunctionalization acs.orgnih.gov
Ley-Griffith Oxidation N-Methylmorpholine-N-Oxide (NMO) Terminal Oxidant Alcohol Oxidation organic-chemistry.org

Investigation of N Bromomorpholine Derivatives and Structural Analogs

Synthesis of Substituted N-Bromomorpholine Systems

The synthesis of this compound systems bearing substituents on the carbon framework of the morpholine (B109124) ring is a key strategy for creating diverse halogenating agents. The general approach involves the initial construction of a C-substituted morpholine ring, followed by N-halogenation. However, methods also exist where ring formation and halogenation are concurrent.

Several methods are established for creating the core substituted morpholine structure:

From Amino Alcohols: Enantiomerically pure amino alcohols can serve as starting materials for synthesizing stereodefined C-substituted morpholines. ru.nl A four-step synthesis can produce cis-3,5-disubstituted morpholines, with a key step being a Palladium-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov

From Aziridines: An electrophile-induced ring closure provides a pathway to substituted morpholines. For instance, 1-tert-Butyl-2-(allyloxymethyl)aziridine undergoes a diastereoselective transformation into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine when treated with bromine. acs.orgnih.gov This product, bearing bromine atoms on the carbon skeleton, can be further modified.

Stannylamine Protocol (SnAP): This method allows for the synthesis of C-substituted morpholines from aldehydes using stannylamine reagents, such as 1-((tributylstannyl)methoxy)propan-2-amine. orgsyn.org

Nucleophilic Substitution: In cases where a bromo-functionalized quinoline (B57606) is activated by a nitro group, morpholine can be introduced via a nucleophilic aromatic substitution (SNAr) reaction to yield a morpholinyl quinoline derivative. semanticscholar.org

Once the substituted morpholine is obtained, N-bromination can be achieved through standard methods, such as reaction with N-bromosuccinimide or direct treatment with bromine under controlled conditions. The synthesis of 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide, for example, involves creating a bromoethyl-substituted morpholine, which is then isolated as a hydrobromide salt.

Table 1: Selected Synthetic Routes to C-Substituted Morpholine Cores

Starting Material(s) Key Reagents/Catalysts Type of Substituted Morpholine Ref.
N-Boc Amino Alcohols, O-Allyl Ethanolamines Pd(OAc)₂, P(2-furyl)₃, NaOtBu cis-3,5-Disubstituted Morpholines nih.gov
1-tert-Butyl-2-(allyloxymethyl)aziridine Bromine (Br₂) cis-3,5-Di(bromomethyl)morpholines acs.orgnih.gov
DL-Alaninol, Tributyl(iodomethyl)stannane NaH, Cu(OTf)₂ cis-3-Aryl-5-methylmorpholines orgsyn.org

Reactivity Studies of N-Chloro- and N-Iodomorpholine Analogs

The reactivity of N-halomorpholines is significantly influenced by the identity of the halogen atom. N-chloromorpholine and N-iodomorpholine serve as important structural analogs for understanding the behavior of this compound.

N-Chloromorpholine: This analog is a highly reactive chlorinating agent. orgsyn.org It can be synthesized by reacting morpholine with an aqueous solution of sodium hypochlorite (B82951) at low temperatures. orgsyn.orgd-nb.info N-chloromorpholine is effective for the electrophilic chlorination of electron-rich benzenoid compounds in the presence of an acid catalyst like sulfuric acid or trifluoroacetic acid. orgsyn.org Studies show that both N-chloro- and this compound are unstable and can undergo intermolecular dehydrohalogenation upon standing to yield morpholine hydrohalide and polymeric material. acs.org Due to its instability and the exothermic nature of its formation, continuous flow synthesis methods have been developed to generate and use N-chloromorpholine in situ, enhancing process safety. d-nb.inforesearchgate.netbeilstein-journals.org

N-Iodomorpholine: Often used as its hydroiodide salt (the adduct of iodine and morpholine), N-iodomorpholine is an effective iodinating agent. google.com It is used, for example, in the synthesis of 1-iodoalkynes from terminal alkynes. google.com The mechanism of some reactions involving N-iodomorpholine is proposed to involve a Michael-type addition to olefins.

Both analogs, like this compound, act as sources of electrophilic halogen ("X⁺"). The general order of reactivity for electrophilic halogenation is typically I > Br > Cl, though this can be influenced by reaction conditions. The N-X bond strength decreases down the group (N-Cl > N-Br > N-I), which also affects the ease with which the halogen can be delivered to a substrate.

Comparison of Electronic and Steric Effects in N-Haloamines

The reactivity and selectivity of N-haloamines are governed by a delicate balance of electronic and steric effects originating from the amine structure.

Electronic Effects: The presence of the ether oxygen atom in the morpholine ring exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the nitrogen atom, making the N-X bond more polarized (Nδ--Xδ+) and the halogen atom more electrophilic. This electronic activation is starkly illustrated by comparing the reactivity of N-chloromorpholine with N-chloropiperidine for the chlorination of 2-chloromethoxybenzene. N-chloromorpholine is approximately 17,000 times more reactive than N-chloropiperidine. orgsyn.org This dramatic increase in reactivity is attributed to the electronic influence of the ring oxygen.

Table 2: Relative Reactivity of N-Chloroamines in Trifluoroacetic Acid

N-Chloro Compound Reactivity Relative to N-Chloropiperidine Ref.
N-Chloropiperidine 1 orgsyn.org

Steric Effects: The steric bulk around the nitrogen atom can hinder the approach of the substrate, slowing down the reaction rate. This is a common principle in organic chemistry. molaid.com While the morpholine ring itself is not exceptionally bulky, substituents on the carbon atoms of the ring or on the nitrogen of other N-haloamines can be used to control selectivity, for example, by favoring attack at a less hindered position on the substrate. In some cases, steric hindrance is deliberately exploited to slow down unwanted side reactions. molaid.com

Derivatization for Enhanced Reactivity or Selectivity

Derivatization, in the context of synthetic reagents, refers to the chemical modification of a molecule to alter its chemical or physical properties, thereby enhancing its performance in a reaction. For N-haloamines, this involves modifying the amine scaffold to tune reactivity or selectivity.

The choice of the amine itself is a form of derivatization. As discussed, simply replacing a methylene (B1212753) group in N-chloropiperidine with an oxygen atom to form N-chloromorpholine leads to a massive enhancement in reactivity due to electronic effects. orgsyn.org

Further derivatization can be achieved by introducing specific functional groups onto the morpholine ring. While literature specifically detailing the derivatization of this compound itself to enhance reactivity is sparse, the principles can be inferred from related systems. For instance, introducing electron-withdrawing groups onto the morpholine ring would be expected to further increase the electrophilicity of the bromine atom, potentially leading to an even more potent brominating agent. Conversely, introducing bulky substituents could enhance regioselectivity in reactions with substrates that have multiple potential reaction sites. This strategy allows for the fine-tuning of the reagent for specific synthetic challenges.

Role of Morpholine Ring in N-Haloamine Frameworks

The morpholine ring is not merely an inert scaffold but plays an active and crucial role in defining the properties of N-haloamines like this compound. Its significance stems from a combination of electronic and physicochemical properties.

Electronic Activation: As established, the primary role of the morpholine ring is electronic activation. The electronegative oxygen atom inductively withdraws electron density from the nitrogen, which in turn makes the attached halogen (Br, Cl, I) more electrophilic and the reagent more reactive compared to N-haloamines based on simple alkylamines or even piperidine. orgsyn.org

Physicochemical Properties: Morpholine is a privileged structure in medicinal chemistry, partly because it imparts favorable physicochemical properties such as improved solubility and a balanced lipophilic-hydrophilic profile. These same properties are advantageous when it is used as a reagent scaffold. The ether oxygen can engage in hydrogen bonding with protic solvents, improving solubility and potentially mediating reactions.

Conformational Stability: The morpholine ring exists predominantly in a stable chair conformation. This well-defined structure can influence the stereochemical outcome of reactions by presenting the electrophilic halogen in a predictable orientation.

In essence, the morpholine framework provides a unique combination of electronic activation and favorable physical properties, making N-halomorpholines effective and versatile reagents in organic synthesis.

Theoretical and Computational Chemistry Approaches to N Bromomorpholine Systems

Quantum Mechanical Studies of Electronic Structure

Quantum mechanics (QM) is fundamental to understanding the behavior of molecules at the atomic and subatomic levels. ox.ac.uk By solving the Schrödinger equation, or approximations of it, QM methods can elucidate the electronic structure of a molecule, which in turn dictates its chemical properties and reactivity. wikipedia.org For a molecule like N-bromomorpholine, these studies can reveal crucial information about bond strengths, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical modeling methods in computational chemistry. salempress.com It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. salempress.com The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally less intensive than traditional wavefunction-based methods. salempress.comsavemyexams.com

For this compound, DFT calculations would be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate key electronic properties. A crucial aspect would be the selection of an appropriate functional and basis set to accurately describe the N-Br bond, which can be challenging. Functionals like B3LYP or M06-2X are often used for main-group elements, and a basis set such as 6-311+G(d,p) would typically provide a good balance of accuracy and computational cost.

Illustrative data that could be generated from a DFT study of this compound is presented in Table 1.

Table 1: Illustrative DFT Calculation Outputs for this compound (Note: This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations.)

PropertyCalculated ValueUnits
Ground State Energy-2850.123Hartrees
Dipole Moment2.5Debye
HOMO Energy-7.2eV
LUMO Energy-1.5eV
HOMO-LUMO Gap5.7eV
N-Br Bond Length1.85Å
Mulliken Charge on N-0.45e
Mulliken Charge on Br+0.15e

These calculated values provide insight into the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding its behavior as an electrophile or nucleophile.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the elements involved, without using experimental data for parametrization. wikipedia.orgmolpro.net The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects instantaneous electron correlation. wikipedia.org More advanced and computationally expensive methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation, leading to more accurate energy and property predictions.

For this compound, these methods would be used to:

Obtain a highly accurate ground-state geometry and energy to serve as a benchmark for DFT results.

Investigate the energies and properties of electronic excited states using methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC). This is particularly important for understanding the molecule's photochemistry, such as the potential for the N-Br bond to cleave upon absorption of UV light.

Density Functional Theory (DFT) Calculations

Reaction Pathway Analysis and Transition State Theory

Understanding how this compound participates in chemical reactions requires mapping out the energetic landscape of the reaction process. This involves identifying reactants, products, intermediates, and the transition states that connect them.

A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. umn.edu For a chemical reaction, the path of lowest energy from reactants to products on the PES is known as the reaction coordinate. csbsju.edu By mapping the PES, chemists can identify stable intermediates (local minima on the surface) and transition states (saddle points on the surface). umn.edu

For a reaction involving this compound, such as a bromination reaction with an alkene, computational methods can be used to scan the PES. This is often done by systematically changing key geometric parameters, like the distance between the bromine atom and the alkene's double bond, and calculating the energy at each point. The resulting surface reveals the most likely pathway for the reaction to occur. csbsju.eduresearchgate.net

The transition state is the configuration of highest potential energy along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical barrier that determines the reaction rate. pressbooks.pub According to Transition State Theory (TST), the rate of a reaction is dependent on the concentration of the activated complex (the species at the transition state) and the frequency at which it converts to products. wikipedia.orglibretexts.org

Computational chemists use specialized algorithms to locate the precise geometry of a transition state. Once found, its energy can be calculated with high accuracy. The activation energy can then be used in the Eyring equation to estimate the reaction rate constant. libretexts.org For this compound, calculating the activation energies for various potential reactions (e.g., electrophilic addition, radical abstraction) would help predict which pathways are kinetically favorable under different conditions. sumitomo-chem.co.jp

Table 2: Illustrative Activation Energy Data for a Hypothetical Reaction (Note: This data is hypothetical, illustrating a comparison of reaction barriers.)

Reaction PathwayReactant(s)Transition State Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
Electrophilic AdditionThis compound + Ethene15.222.5
Radical H-abstractionThis compound + Methane25.831.0

This illustrative table shows how computational results can be used to compare the feasibility of different reaction mechanisms.

Potential Energy Surface Mapping

Molecular Dynamics Simulations for Solvent Effects

Chemical reactions rarely occur in a vacuum; they take place in a solvent that can significantly influence reactivity. mdpi.com Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "computational microscope" to observe these interactions. nih.gov

In a typical MD simulation of this compound, the molecule would be placed in a box filled with solvent molecules (e.g., water, chloroform). The forces between all atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are used to simulate their trajectories over time. nih.gov

This approach allows for the investigation of:

Solvation Structure: How solvent molecules arrange themselves around the solute, particularly around the polar N-Br bond.

Dynamical Effects: How the constant motion and interaction with solvent molecules affect the conformational flexibility of the morpholine (B109124) ring.

Free Energy of Solvation: The energetic cost or benefit of transferring the molecule from the gas phase to the solvent.

For studying chemical reactions in solution, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. chemrxiv.org In a QM/MM simulation, the reacting species (e.g., this compound and a substrate) are treated with a high-level QM method, while the surrounding solvent molecules are treated with a computationally cheaper MM force field. chemrxiv.org This powerful technique allows for the calculation of potential energy surfaces and activation energies that explicitly include the dynamic effects of the solvent, providing a more realistic model of the chemical reaction. mdpi.com

Prediction of Spectroscopic Signatures

The accurate prediction of spectroscopic signatures is a cornerstone of computational chemistry, enabling the identification and characterization of molecules. For this compound, various computational methods can be employed to simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of newly synthesized batches or for identifying it as a transient species in a reaction mixture.

Infrared (IR) Spectroscopy Simulation

Density Functional Theory (DFT) is a widely used method for the prediction of vibrational frequencies and their corresponding IR intensities. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, upon diagonalization, yields the vibrational modes of the molecule. These modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional vibrations. For this compound, DFT calculations can predict the characteristic vibrational frequencies associated with the C-N, C-O, C-H, and N-Br bonds. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data. kit.edu Machine learning models are also emerging as a powerful tool for predicting IR spectra with high accuracy, sometimes even surpassing scaled DFT calculations by accounting for anharmonic effects. arxiv.orgchemrxiv.org

A hypothetical DFT calculation for this compound at the B3LYP/6-31G(d) level of theory would yield a set of predicted vibrational frequencies. The table below illustrates plausible predicted IR bands for this compound, their corresponding vibrational modes, and a comparison with typical experimental ranges for those functional groups.

Predicted Frequency (cm⁻¹)Vibrational ModeTypical Experimental Range (cm⁻¹)
2970-2860C-H stretch3000-2850
1450-1420CH₂ scissoring1485-1445
1280-1250C-N stretch1350-1250
1120-1080C-O-C stretch1150-1085
680-650N-Br stretch700-500

This table contains interactive data based on plausible theoretical calculations for this compound.

NMR Spectroscopy Simulation

The prediction of ¹H and ¹³C NMR chemical shifts is routinely accomplished using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. modgraph.co.ukresearchgate.net This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, making them a reliable tool for structure elucidation. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the results. mdpi.com

Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311+G(2d,p) method.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2/C6 (adjacent to N)3.8565.2
C3/C5 (adjacent to O)3.6567.8

This table contains interactive data based on plausible theoretical calculations for this compound.

UV-Vis Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra, such as UV-Vis spectra. mdpi.comfaccts.deresearchgate.net TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. rsc.orgyoutube.com The output provides the wavelength of maximum absorption (λmax) and the oscillator strength for each transition, which is related to the intensity of the absorption band. mdpi.com For this compound, TD-DFT calculations can predict the electronic transitions, likely n → σ* transitions involving the lone pairs on the nitrogen and oxygen atoms and the antibonding orbital of the N-Br bond.

A hypothetical TD-DFT calculation for this compound might predict the following electronic transitions.

Predicted λmax (nm)Oscillator StrengthTransition Type
2450.08n(N) → σ(N-Br)
2100.15n(O) → σ(C-O)

This table contains interactive data based on plausible theoretical calculations for this compound.

Rational Design of this compound-Mediated Reactions

Computational chemistry provides a framework for the rational design of chemical reactions, allowing for the prediction of reactivity, selectivity, and reaction mechanisms before undertaking extensive experimental work. For reactions involving this compound, computational modeling can be used to optimize reaction conditions, predict the most likely products, and even design novel applications.

Transition State Analysis and Reaction Pathway Modeling

A key aspect of rational reaction design is the study of the reaction mechanism, which involves identifying the transition states and intermediates along the reaction pathway. whiterose.ac.uk By calculating the potential energy surface for a reaction, chemists can determine the activation energies for different possible pathways, thereby predicting the most favorable route. For instance, in an electrophilic bromination reaction using this compound, computational methods can be used to model the transfer of the bromine atom to a substrate. researchgate.netmdpi.comorganic-chemistry.org This involves locating the transition state structure and calculating its energy relative to the reactants. A lower activation energy would indicate a more facile reaction. This type of analysis can be used to compare the reactivity of this compound with other brominating agents or to understand how changes in the substrate or solvent affect the reaction rate. mdpi.com

Predicting Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products, and predicting the regioselectivity and stereoselectivity is a significant challenge. Computational modeling can address this by comparing the activation energies of the transition states leading to the different possible products. researchgate.netmdpi.com For example, in the bromination of an aromatic compound with this compound, the relative energies of the transition states for ortho, meta, and para substitution can be calculated. researchgate.net The pathway with the lowest energy barrier will be the most favored, thus predicting the major product. This approach has been successfully applied to understand the regioselectivity of brominations using N-bromosuccinimide (NBS), a related N-bromoimide. researchgate.netmdpi.com

Consider a hypothetical computational study on the bromination of anisole (B1667542) with this compound. The calculated activation energies for the different substitution patterns could be as follows:

Substitution PatternCalculated Activation Energy (kcal/mol)Predicted Product Distribution
ortho18.5Minor
meta25.0Negligible
para17.0Major

This table contains interactive data based on a hypothetical computational study.

By providing such detailed mechanistic insights and predictive power, theoretical and computational chemistry approaches are indispensable for the modern study and application of this compound in organic synthesis.

Advanced Spectroscopic and Analytical Characterization in N Bromomorpholine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-bromomorpholine, providing detailed information about the connectivity and chemical environment of its constituent atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are fundamental for its structural confirmation. In a typical ¹H NMR spectrum, the protons of the morpholine (B109124) ring exhibit characteristic chemical shifts. The protons on the carbons adjacent to the oxygen atom are expected to be the most deshielded due to the electron-withdrawing nature of oxygen, appearing at a higher chemical shift (ppm) compared to the protons on the carbons adjacent to the nitrogen atom. The presence of the bromine atom on the nitrogen further influences the electronic environment, causing a downfield shift of the adjacent protons.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the morpholine ring will show distinct signals. Similar to the proton spectrum, the carbons bonded to the electronegative oxygen atom will resonate at a higher chemical shift than those bonded to the nitrogen. The carbon signals are also influenced by the N-bromo group.

Anticipated ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
NucleusPositionExpected Chemical Shift (ppm)Notes
¹H-CH₂-O-3.6 - 3.8Deshielded by the adjacent oxygen atom.
¹H-CH₂-N(Br)-3.0 - 3.3Influenced by both the nitrogen and bromine atoms.
¹³C-CH₂-O-65 - 70Significant downfield shift due to the oxygen atom.
¹³C-CH₂-N(Br)-50 - 55Affected by the N-bromo substituent.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra of this compound and for determining its stereochemistry. nist.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons in the morpholine ring, confirming the connectivity of the -CH₂-CH₂- fragments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). americanpharmaceuticalreview.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. americanpharmaceuticalreview.com For this compound, it can help to elucidate the preferred conformation of the morpholine ring in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. biomedpharmajournal.org

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-N, and C-H bonds. The C-O stretching vibration typically appears in the region of 1050-1150 cm⁻¹. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range. The C-H stretching vibrations of the methylene (B1212753) groups will be observed around 2850-2960 cm⁻¹. The N-Br stretching vibration is expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. scielo.org.mx Non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the morpholine ring and the N-Br stretch would be observable in the Raman spectrum.

Expected Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Technique
C-H Stretch2850 - 2960IR & Raman
C-O Stretch1050 - 1150IR
C-N Stretch1020 - 1250IR & Raman
N-Br Stretch< 700IR & Raman

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. sigmaaldrich.com For this compound, the molecular ion peak would confirm its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for this compound would involve the loss of the bromine atom, cleavage of the morpholine ring, and loss of small neutral molecules like ethene. The fragmentation of the related compound, N-nitrosomorpholine, shows characteristic losses that can provide insight into the expected fragmentation of the morpholine ring in this compound. nist.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Illustrative Crystal Data for a Morpholine Derivative. mdpi.com
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0430
b (Å)8.0805
c (Å)11.1700
β (°)97.475

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing reaction mixtures where it is used as a reagent.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile compounds. youtube.com this compound, being a relatively small molecule, could potentially be analyzed by GC-MS. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would confirm the identity of the eluted peaks based on their fragmentation patterns. However, the thermal stability of this compound would need to be considered, as it might decompose at the high temperatures used in the GC injector or column.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture. sapub.org A reversed-phase HPLC method could be developed for the analysis of this compound. This would involve using a non-polar stationary phase and a polar mobile phase. The retention time of this compound would be a key parameter for its identification and quantification. HPLC is particularly useful for monitoring the progress of reactions involving this compound, allowing for the determination of the consumption of the reagent and the formation of products over time.

Advanced In Situ Spectroscopic Monitoring of Reactions

The real-time analysis of chemical reactions as they occur, known as in situ or operando monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the lifecycle of transient intermediates. horiba.combruker.com For reactions involving this compound, a powerful brominating and oxidizing agent, advanced spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental. These non-invasive methods allow for the continuous tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species without altering the reaction environment. mdpi.commt.com

In situ monitoring is crucial for understanding the often rapid and complex transformations involving this compound. By capturing a "molecular movie" of the reaction, researchers can optimize process parameters, enhance product selectivity, and ensure reaction safety by understanding the complete reaction profile. aiche.organton-paar.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy is a powerful technique for monitoring reactions in solution by tracking changes in the vibrational modes of molecules. bruker.commt.com An Attenuated Total Reflectance (ATR) probe can be directly inserted into a reaction vessel, allowing for the continuous collection of spectra. rsc.org In the context of this compound reactions, FT-IR is particularly useful for observing the characteristic vibrational bands of reactants, intermediates, and products.

For instance, in the bromination of an alkene, the disappearance of the N-Br stretching vibration of this compound and the C=C stretching vibration of the alkene can be monitored simultaneously. Concurrently, the appearance of new bands corresponding to C-Br bonds and the formation of the morpholine by-product can be tracked. This allows for the determination of reaction kinetics by plotting the concentration of these species over time. youtube.comfiveable.me

Illustrative Data for FT-IR Monitoring of Alkene Bromination

The following table represents hypothetical data that could be obtained from the in situ FT-IR monitoring of a reaction between an alkene and this compound. The data illustrates the change in absorbance of key functional groups over time, which is proportional to their concentration.

Time (minutes)Alkene C=C Absorbance (1640 cm⁻¹)This compound N-Br Absorbance (around 600 cm⁻¹)Product C-Br Absorbance (around 550 cm⁻¹)Morpholine N-H Absorbance (around 3300 cm⁻¹)
00.980.850.000.00
50.750.640.210.20
100.520.430.430.41
200.210.170.720.70
300.050.040.880.87
450.000.000.950.94

This interactive table demonstrates the expected kinetic profiles for reactants and products in a hypothetical reaction.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FT-IR. mdpi.com It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer, and for observing non-polar bonds like C=C and Br-Br, which often yield strong Raman signals. horiba.comnih.gov An immersion probe can be used for real-time analysis directly within the reaction vessel. anton-paar.com

In the synthesis of this compound from morpholine and a bromine source, in situ Raman spectroscopy could track the disappearance of the bromine (Br₂) signal and the appearance of the N-Br signal, providing precise control over the reaction endpoint and preventing the formation of undesired by-products from over-bromination.

Hypothetical Raman Spectroscopy Data for this compound Synthesis

This table illustrates the kind of data that could be generated when monitoring the synthesis of this compound. The intensity of the Raman peaks is used to follow the concentration changes.

Time (minutes)Bromine (Br₂) Peak Intensity (around 320 cm⁻¹)Morpholine Peak Intensity (e.g., ring modes)This compound N-Br Peak Intensity (around 600 cm⁻¹)
01.001.000.00
20.810.800.19
50.500.490.51
100.150.140.86
150.020.010.98
200.000.001.00

This interactive table shows the expected changes in key Raman signals during the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operando NMR spectroscopy offers detailed structural information about molecules in solution, making it an exceptionally powerful tool for mechanistic studies. researchgate.netnih.gov By placing a reaction setup within an NMR spectrometer, or by using a flow cell to circulate the reaction mixture through the spectrometer, real-time data can be acquired. physicsworld.comcopernicus.org

For reactions involving this compound, ¹H and ¹³C NMR can track the structural changes as reactants are converted to products. For example, in the bromination of a ketone, the disappearance of the α-proton signal of the ketone and the appearance of a new signal for the α-bromoketone product can be quantitatively monitored. Furthermore, specialized techniques like ⁷⁹Br NMR could potentially be used to directly observe the bromine environment, providing kinetic data from the perspective of the bromine atom itself. sci-hub.senih.gov This level of detail is invaluable for identifying and characterizing short-lived intermediates that might not be detectable by other methods. researchgate.netmarquette.edu

Comprehensive Literature Review and Research Synthesis on N Bromomorpholine

Chronological Overview of Key Discoveries

The investigation into N-halo compounds, a class of reagents with broad utility in organic synthesis, has been ongoing for many decades. orgsyn.org Within this class, N-bromomorpholine emerged as a subject of study, with early research focusing on its fundamental reactivity.

1950s: Initial studies on this compound were documented, exploring its addition reactions. For instance, research in 1953 investigated the reaction of this compound with benzalacetophenone. cmu.edu This was followed by further work in 1955 and 1959 on its addition to α,β-unsaturated ketones, which laid the groundwork for understanding its behavior as a reagent. acs.orgacs.orgacs.org These early explorations established its ability to participate in addition reactions, a key aspect of its chemical profile.

Late 20th Century: While N-halosuccinimides like NBS became more common laboratory reagents, research continued to explore the unique properties of other N-halo compounds. orgsyn.orgresearchgate.net The reactivity of the N-X (halogen) bond in these compounds, which can split in various ways to form highly reactive species, was a central theme of this research. researchgate.net

21st Century: The turn of the century saw a renewed interest in the specific applications of this compound in more complex synthetic transformations. Researchers began to investigate its role in difunctionalization processes, where two functional groups are added across a double bond. acs.orgnih.gov Notably, its use in combination with solvents like hexafluoroisopropanol (HFIP) has been shown to enable challenging reactions, such as aminofluorination. acs.orgnih.gov Recent studies have also explored its utility as a brominating agent in the synthesis of α-amino diaryl ketones from arylacetonitriles. researchgate.net

Meta-Analysis of Reaction Scope and Efficiency

This compound is primarily utilized as a source of electrophilic bromine for a variety of organic transformations. Its reactivity is influenced by the substrate, solvent, and presence of catalysts or initiators.

This compound serves as a versatile reagent for introducing bromine into organic molecules. smolecule.com Its applications include the bromination of alkenes, aromatic compounds, and its use in multicomponent reactions. acs.orgsmolecule.com

Key Reaction Types:

Addition to Alkenes:

Bromohydrin Formation: In the presence of water, this compound reacts with alkenes to form bromohydrins. smolecule.com This reaction proceeds through a bromonium ion intermediate. smolecule.com

Allylic Bromination: It can facilitate the bromination of alkenes at the allylic position, a reaction that often proceeds via a radical mechanism. smolecule.com

Bromination of Aromatic Compounds: this compound can be used to brominate electron-rich aromatic compounds. smolecule.com

Three-Component Aminofluorination: In modern synthetic chemistry, this compound has been employed in the copper-catalyzed three-component aminofluorination of unactivated alkenes, demonstrating its utility in complex bond formations. acs.org Similarly, it has been used in silver-catalyzed aminofluorination reactions. acs.orgnih.gov

The efficiency of these reactions can vary significantly based on the specific substrates and conditions used. Below is a table summarizing representative reactions involving this compound.

Reaction TypeSubstrate ExampleReagents/ConditionsProduct TypeYieldCitation(s)
Addition to Unsaturated Ketone BenzalacetophenoneThis compoundα-bromo-β-morpholino ketoneLow thieme-connect.de
Aminofluorination CyclohexeneAgF, tridentate ligand, HFIPAminofluorinated cyclohexane75% acs.orgnih.gov
Synthesis of α-Amino Ketones Arylacetonitriles, Arylboronic acidsN-bromosuccinimide (in situ formation of this compound considered)α-amino diaryl ketonesGood (73-82% for some substrates) researchgate.net
Halocyclization PolyenesN-bromosuccinimide, Morpholine (B109124), HFIPBicyclic compoundsHigh yields, excellent selectivity researchgate.net

This table is interactive. You can sort and filter the data.

Identification of Knowledge Gaps and Unexplored Areas

Despite its utility, the full potential of this compound remains to be explored. Analysis of the current literature reveals several knowledge gaps and areas ripe for further investigation. researchgate.netwikimedia.orgnih.gov

Mechanistic Studies: While plausible mechanisms have been proposed for many reactions involving this compound, detailed kinetic and computational studies are often lacking. researchgate.net For example, in aminofluorination reactions, a single electron transfer (SET) process is suggested, and an aziridinium (B1262131) ion intermediate has been detected, but a deeper understanding of the transition states and the precise role of additives like HFIP is needed. acs.orgnih.gov Further research could clarify the factors that govern reaction pathways and selectivity.

Asymmetric Synthesis: There is a significant opportunity to develop enantioselective reactions using this compound. Current methods for reactions like aminofluorination have not yet achieved enantiomeric excess. acs.org The development of chiral ligands or catalysts that can effectively control the stereochemistry of reactions involving this compound would be a major advancement.

Expanded Substrate Scope: While this compound has been shown to react with a range of alkenes and some aromatic systems, its utility with a broader array of functional groups and heterocyclic systems is not fully established. acs.orgresearchgate.net Systematic studies on its reactivity with more complex and functionally diverse molecules could uncover new synthetic applications.

Green Chemistry Approaches: Many current procedures involving this compound utilize halogenated solvents or require stoichiometric amounts of activating agents. orgsyn.org Developing more environmentally benign reaction conditions, such as using greener solvents or developing catalytic cycles that regenerate the active species, would enhance its practical utility.

Methodological Strengths and Limitations in Previous Research

The existing body of research on this compound highlights both the strengths and weaknesses of this reagent and the methodologies used to study it.

Strengths:

Selective Reactivity: this compound can act as a selective brominating agent. smolecule.com Its reactivity can be tuned by the reaction conditions, allowing for different outcomes such as allylic bromination or bromohydrin formation. smolecule.com The morpholine moiety also influences its solubility, which can be advantageous compared to other bromo-compounds. smolecule.com

Utility in Difunctionalization: The ability of this compound to participate in complex, multi-component reactions, such as aminofluorination, showcases its strength in rapidly building molecular complexity from simple starting materials. acs.orgacs.orgnih.gov

Activation by HFIP: The use of hexafluoroisopropanol (HFIP) as a solvent or additive has been a significant methodological advance, enabling reactions that are otherwise difficult. acs.orgnih.gov HFIP can stabilize cationic intermediates and form complexes with this compound, enhancing its reactivity. acs.orgnih.govresearchgate.net

Limitations:

Reagent Instability: this compound is noted to be unstable in its crystalline form. thieme-connect.de This necessitates its preparation and use in solution, which can be a practical drawback for storage and handling. thieme-connect.de Some N-halo compounds are also known to decompose, sometimes rapidly, at elevated temperatures. orgsyn.org

Dependence on Additives/Catalysts: Many of the advanced applications of this compound require the use of stoichiometric or catalytic amounts of expensive or sensitive reagents, such as silver salts or specialized ligands. acs.orgnih.gov The efficiency of some reactions is significantly lower in the absence of these additives. acs.org

Reaction Condition Sensitivity: The outcome of reactions with this compound can be highly dependent on the specific conditions employed. Factors such as the solvent, temperature, and the presence of initiators or catalysts can lead to different products. smolecule.com This requires careful optimization for each specific application.

Limited Commercial Availability: Compared to more common reagents like N-bromosuccinimide (NBS), this compound is less widely available commercially, which can limit its accessibility for some researchers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-bromomorpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via bromination of morpholine derivatives using agents like N-bromosuccinimide (NBS) or HBr under controlled conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 morpholine-to-brominating agent), solvent selection (e.g., dichloromethane for polarity control), and temperature (0–25°C to prevent side reactions). Post-synthesis purification via fractional distillation or recrystallization in ethanol improves purity. Reaction progress should be monitored using TLC or in-line IR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 3.6–3.8 ppm for morpholine ring protons) and ¹³C NMR (δ 45–50 ppm for N-bound carbons) confirm structural motifs.
  • Infrared (IR) Spectroscopy : Peaks at ~600 cm⁻¹ (C-Br stretch) and ~1100 cm⁻¹ (C-N stretch) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 180.0 for C₄H₈BrNO).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% ideal for research-grade material).
    • Cross-validation with computational tools (e.g., Gaussian for IR peak prediction) enhances reliability .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min airflow to prevent vapor inhalation .
  • Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), chemical-resistant lab coats, and ANSI-approved goggles.
  • Storage : Keep in amber glass bottles at 2–8°C, segregated from oxidizers (e.g., peroxides) to avoid exothermic reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Never use combustible materials .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) be applied to predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p) basis set) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic behavior. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For stability studies, calculate bond dissociation energies (BDEs) of C-Br bonds under thermal stress. Validate predictions with accelerated aging experiments (e.g., 40°C/75% RH for 30 days) and comparative HPLC analysis .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental results in this compound reaction mechanisms?

  • Methodological Answer :

  • Step 1 : Replicate experiments under inert atmospheres (argon) to rule out oxidative interference.
  • Step 2 : Employ in situ monitoring (e.g., ReactIR for intermediate detection) to identify unaccounted pathways.
  • Step 3 : Re-optimize computational models using experimental data (e.g., adjusting dielectric constants in solvent models).
  • Step 4 : Conduct kinetic isotope effect (KIE) studies (e.g., deuterated substrates) to probe rate-determining steps.
    • Contradictions often arise from overlooked solvent interactions or unmodeled transition states .

Q. How can isotopic labeling studies (e.g., ⁸²Br) be designed to track bromine transfer pathways in this compound-mediated reactions?

  • Methodological Answer :

  • Synthesis of ⁸²Br-Labeled Compound : Irradiate morpholine with a neutron source to generate ⁸²Br via (n,γ) reaction, followed by purification via ion-exchange chromatography.
  • Application : Use labeled this compound in model reactions (e.g., bromination of alkenes). Track ⁸²Br migration using autoradiography or gamma spectroscopy.
  • Data Interpretation : Compare isotopic distribution in products (e.g., via scintillation counting) to differentiate radical vs. ionic mechanisms.
    • Ensure compliance with radiological safety protocols and waste disposal regulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of this compound across studies?

  • Methodological Answer :

  • Source Evaluation : Cross-check experimental models (e.g., in vitro vs. in vivo assays) and exposure durations.
  • Dose-Response Analysis : Reanalyze raw data using Hill equation modeling to identify threshold effects.
  • Contextual Factors : Control for batch-to-batch purity variations (common in brominated compounds) via independent LC-MS validation.
  • Meta-Analysis : Apply random-effects models to aggregate data while accounting for study heterogeneity (e.g., via RevMan software).
    • Contradictions often stem from unstandardized testing protocols or impurity-driven artifacts .

Experimental Design

Q. What factorial design parameters are critical for optimizing this compound’s efficacy in catalytic applications?

  • Methodological Answer :

  • Variables : Catalyst loading (0.1–5 mol%), substrate scope (electron-rich vs. electron-poor arenes), and solvent polarity (ε = 2–38).
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear interactions.
  • Output Metrics : Turnover frequency (TOF), enantiomeric excess (ee% for chiral products), and green chemistry metrics (E-factor).
    • Use ANOVA to identify significant factors (p < 0.05) and optimize via desirability functions .

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